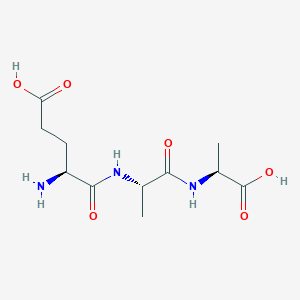

H-Glu-ala-ala-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-5-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-5(9(17)14-6(2)11(19)20)13-10(18)7(12)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFHOVYUYSNDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318785 | |

| Record name | NSC335982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39534-89-9 | |

| Record name | NSC335982 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC335982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Validation of H-Glu-Ala-Ala-OH

Executive Overview

The tripeptide Glutamyl-alanyl-alanine (H-Glu-Ala-Ala-OH, sequence: EAA) is a highly hydrophilic, acidic oligopeptide utilized extensively in biochemical research, peptide mapping, and protease characterization. As a Senior Application Scientist, understanding the precise physicochemical behavior of this molecule is paramount. Its unique charge distribution—driven by an acidic Glutamate side chain paired with two sterically constrained, non-polar Alanine residues—dictates its behavior in both solid-phase synthesis and chromatographic purification. This whitepaper provides an authoritative, self-validating framework for the synthesis, quality control, and application of H-Glu-Ala-Ala-OH.

Molecular Architecture and Physicochemical Dynamics

The structural behavior of H-Glu-Ala-Ala-OH is governed by its multiple ionizable groups. The molecule possesses three distinct pKa values: the C-terminal carboxyl group (pKa ~3.1), the Glutamate γ -carboxyl side chain (pKa ~4.3), and the N-terminal primary amine (pKa ~8.2).

Quantitative Physicochemical Profile

To facilitate experimental design, the core quantitative parameters of the peptide are summarized below. The extreme hydrophilicity (XLogP3 of -5.2) necessitates specific ion-pairing strategies during reverse-phase chromatography[1].

| Property | Value | Causality / Experimental Significance |

| Molecular Formula | C11H19N3O6 | Determines the exact isotopic distribution for MS validation[1]. |

| Molecular Weight | 289.29 g/mol | Core parameter for molarity and stoichiometric calculations[1]. |

| Exact Mass | 289.127 Da | Target m/z for high-resolution mass spectrometry (HRMS)[1]. |

| XLogP3 | -5.2 | Extreme hydrophilicity; dictates the need for aqueous-heavy RP-HPLC[1]. |

| Topological Polar Surface Area | 159 Ų | High polar surface area due to multiple H-bond donors/acceptors[1]. |

| Estimated pI | ~3.7 | Acidic nature; requires low pH buffers to neutralize for column retention. |

Ionization States

Understanding the charge state of H-Glu-Ala-Ala-OH is critical for optimizing its solubility and interaction with target enzymes. The diagram below illustrates its transition from a cationic state at low pH to a dianionic state at physiological pH.

pH-dependent ionization states and net charge transitions of H-Glu-Ala-Ala-OH.

Solid-Phase Peptide Synthesis (SPPS) Methodology

The synthesis of H-Glu-Ala-Ala-OH utilizes Fmoc-based Solid-Phase Peptide Synthesis (SPPS). To ensure absolute trustworthiness, the protocol below is designed as a self-validating system , where every chemical transformation is paired with an immediate analytical verification step.

Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for H-Glu-Ala-Ala-OH.

Self-Validating Protocol Steps

Step 1: Resin Loading and Swelling

-

Action: Swell 2-Chlorotrityl chloride (CTC) resin in Dichloromethane (DCM) for 30 minutes. Add Fmoc-Ala-OH and N,N-Diisopropylethylamine (DIPEA).

-

Causality: DCM optimally expands the polystyrene matrix of the resin, exposing reactive sites. CTC resin is explicitly chosen because its extreme steric bulk prevents diketopiperazine (DKP) side-reactions during the subsequent dipeptide stage, a common failure point in SPPS[2].

-

Validation Mechanism: Following the first Fmoc deprotection, the UV absorbance of the released dibenzofulvene-piperidine adduct is measured at 301 nm. A calculated loading capacity of ≥ 0.6 mmol/g validates successful functionalization; anything lower triggers a resin-reloading cycle.

Step 2: Iterative Coupling and Deprotection

-

Action: Deprotect Fmoc with 20% piperidine in DMF. Couple the next amino acid (Fmoc-Ala-OH, then Fmoc-Glu(OtBu)-OH) using HBTU and DIPEA.

-

Causality: HBTU converts the carboxylic acid of the incoming amino acid into a highly reactive OBt ester, facilitating rapid amide bond formation while suppressing racemization. The tert-butyl (OtBu) group on the Glutamate side chain prevents erroneous branching.

-

Validation Mechanism: The Kaiser (Ninhydrin) Test is performed after every coupling. A yellow solution (negative) confirms the absence of free primary amines, validating complete coupling. A blue solution (positive) acts as an automatic fail-safe, triggering a double-coupling protocol before the sequence can proceed.

Step 3: Global Cleavage and Scavenging

-

Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

-

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the CTC resin and removes the OtBu protecting group from Glutamate. Triisopropylsilane (TIS) and water are mandatory scavengers; they quench the highly reactive tert-butyl carbocations generated during deprotection, preventing them from irreversibly re-alkylating the peptide backbone.

-

Validation Mechanism: The cleaved solution is concentrated and added dropwise to cold diethyl ether. The immediate formation of a white precipitate validates the successful isolation of the hydrophilic peptide from the lipophilic protecting groups and scavengers.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized H-Glu-Ala-Ala-OH, rigorous analytical validation is required.

-

RP-HPLC Analysis: Because H-Glu-Ala-Ala-OH is highly hydrophilic (XLogP3 -5.2)[1], standard neutral aqueous mobile phases will result in zero retention on a C18 column. Therefore, 0.1% TFA must be added to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

-

Causality of TFA: TFA drops the pH of the mobile phase to ~2.0, well below the pKa of the peptide's carboxyl groups. This fully protonates the molecule, neutralizing its negative charges, increasing its hydrophobicity, and ensuring sharp, retained peaks on the non-polar stationary phase[3].

-

Mass Spectrometry (ESI-MS): The system is validated when the HPLC chromatogram shows a single major peak (>95% Area Under Curve) and the corresponding mass spectrum yields the expected parent ion at exactly m/z 290.13 [M+H]+ .

Applications in Biochemical Assays

H-Glu-Ala-Ala-OH serves as a critical motif in biochemical research, particularly in the design of synthetic peptide substrates for characterizing proteases. For example, N-terminally protected extensions of this sequence (e.g., Z-Phe-Glu-Ala-Ala) have been employed to determine the substrate specificities and catalytic efficiencies of acid proteases isolated from Scytalidium lignicolumn[4]. In these assays, the Glutamate residue provides a necessary electrostatic interaction with the enzyme's active site, while the Ala-Ala dipeptide offers a sterically unhindered, specific cleavage site[4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 87439046, H-Glu-ala-ala-OH". PubChem.[Link]

-

Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. "Backbone Amide Linker in Solid-Phase Synthesis". Chemical Reviews.[Link]

-

Oda, K., & Murao, S. "Some Physicochemical Properties and Substrate Specificities of Acid Proteases AI and A-2 of Scytalidium lignicolumn ATCC 24568t". Agricultural and Biological Chemistry.[Link]

- Novo Nordisk A/S.

Sources

in vitro biological activity of H-Glu-ala-ala-OH tripeptide

An Investigational Guide to the In Vitro Biological Activity of the Novel Tripeptide H-Glu-Ala-Ala-OH

Executive Summary

Tripeptides, comprised of three amino acid residues, represent a significant area of interest in drug discovery and cosmetic science due to their high specificity, potential for reduced toxicity, and cost-effective synthesis.[1] The biological function of a peptide is intrinsically linked to its amino acid composition and sequence.[2] This guide focuses on the novel tripeptide H-Glu-Ala-Ala-OH, a sequence for which specific biological activity has not been extensively documented. The presence of glutamic acid (Glu), a key component in the master antioxidant glutathione, and two alanine (Ala) residues suggests several potential, yet unexplored, biological functions.[2]

As a Senior Application Scientist, this document provides a comprehensive investigational framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological activities of H-Glu-Ala-Ala-OH. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This guide proposes a structured approach, beginning with fundamental characterization and progressing to specific functional assays, including antioxidant potential, enzyme inhibition, and cellular effects. All proposed methodologies are grounded in established scientific protocols and supported by authoritative references.

Introduction to H-Glu-Ala-Ala-OH: Synthesis and Physicochemical Rationale

Physicochemical Properties and Rationale for Investigation

The H-Glu-Ala-Ala-OH tripeptide consists of L-glutamic acid at the N-terminus, followed by two L-alanine residues, and a free carboxyl group at the C-terminus.

-

Glutamic Acid (Glu): An acidic amino acid featuring a carboxyl group in its side chain.[3] At physiological pH (~7.4), this side chain is deprotonated, conferring a negative charge.[3] Its presence is critical in many bioactive peptides, most notably glutathione (γ-L-Glutamyl-L-cysteinylglycine), a cornerstone of cellular antioxidant defense.[2]

-

Alanine (Ala): A small, nonpolar amino acid with a methyl side chain. Its inclusion can influence the peptide's solubility, stability, and steric interactions with biological targets.

The combination of a charged, functional N-terminus (Glu) and a simple, hydrophobic core (Ala-Ala) provides a compelling rationale for investigating its bioactivity. The glutamic acid residue offers a potential site for metal chelation or interaction with receptor sites, while the alanine residues provide a stable backbone.

Synthesis and Purification Overview

The synthesis of H-Glu-Ala-Ala-OH is most efficiently achieved using automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support, followed by cleavage and purification.

Caption: High-level workflow for the synthesis and purification of H-Glu-Ala-Ala-OH.

Proposed Investigational Strategy for Biological Activity

Given the peptide's structure, a logical starting point is to investigate its potential as an antioxidant, an enzyme inhibitor, and to assess its fundamental effects on cell health. The following diagram outlines the proposed experimental funnel.

Caption: Funnel-down approach for investigating the in vitro bioactivity of the tripeptide.

The following table summarizes the core proposed experiments:

| Biological Activity | Proposed Assay | Objective | Key Parameter(s) | Positive Control |

| Antioxidant | DPPH Radical Scavenging | To measure the peptide's ability to donate a hydrogen atom or electron to neutralize the DPPH radical. | IC₅₀ (µM) | Ascorbic Acid, Glutathione |

| Enzyme Inhibition | Mushroom Tyrosinase Inhibition | To determine if the peptide can inhibit the key enzyme in melanin synthesis.[4] | IC₅₀ (µM) | Kojic Acid |

| Cytotoxicity | MTT Cell Viability Assay | To assess the peptide's effect on the metabolic activity and viability of relevant human cell lines.[5] | IC₅₀ or CC₅₀ (µM) | Triton X-100 (1%) |

Detailed Experimental Protocols

The trustworthiness of any finding rests on robust, well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: In Vitro Tyrosinase Inhibition Assay

Rationale: Tyrosinase is a key copper-containing enzyme responsible for melanogenesis.[4][5] Many cosmetic ingredients are designed to inhibit this enzyme to achieve skin brightening effects. The glutamic acid residue in H-Glu-Ala-Ala-OH could potentially chelate the copper ions in the tyrosinase active site, leading to inhibition.[4]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

H-Glu-Ala-Ala-OH (lyophilized powder)

-

Kojic Acid (positive control)

-

Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a 2.5 mM L-DOPA solution in phosphate buffer.

-

Prepare a 10 mM stock solution of H-Glu-Ala-Ala-OH in phosphate buffer. Create serial dilutions (e.g., 5000, 2500, 1250, 625, 312.5 µM).

-

Prepare a 1 mM stock solution of Kojic Acid. Create serial dilutions for the positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of phosphate buffer.

-

Add 20 µL of the respective H-Glu-Ala-Ala-OH or Kojic Acid dilutions to the wells.

-

For the negative control (100% activity), add 20 µL of phosphate buffer instead of an inhibitor.

-

Add 20 µL of the tyrosinase solution to all wells.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 475 nm (A₀) using a microplate reader.

-

Incubate the plate at 25°C for 20 minutes.

-

Measure the final absorbance at 475 nm (A₁).

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100 where ΔA = A₁ - A₀.

-

Plot the % Inhibition against the concentration of the peptide and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Caption: Proposed inhibitory action of H-Glu-Ala-Ala-OH on the tyrosinase enzyme.

Protocol: MTT Assay for Cell Viability

Rationale: Before exploring complex cellular mechanisms, it is imperative to determine the concentration range at which H-Glu-Ala-Ala-OH is non-toxic. The MTT assay is a standard colorimetric test that measures the metabolic activity of cells.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes or primary dermal fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

H-Glu-Ala-Ala-OH

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Triton X-100 (positive control for cell death)

-

Sterile 96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of H-Glu-Ala-Ala-OH in serum-free medium (e.g., 1000, 500, 250, 125, 62.5 µM).

-

Remove the old medium from the cells and replace it with 100 µL of the peptide dilutions.

-

Include wells for a negative control (medium only) and a positive control (medium with 1% Triton X-100).

-

Incubate the plate for 24 or 48 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the negative control (untreated cells). % Viability = (Abs_sample / Abs_control) * 100

-

Determine the CC₅₀ (concentration that causes 50% cytotoxicity) if significant toxicity is observed.

-

Hypothetical Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Below is a hypothetical representation of results from the primary screening.

| Compound | Tyrosinase Inhibition IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | Cell Viability (HaCaT) at 250 µM (%) |

| H-Glu-Ala-Ala-OH | 175.4 ± 12.1 | > 1000 | 98.2 ± 3.5 |

| Kojic Acid | 18.2 ± 1.5 | N/A | 99.1 ± 2.8 |

| Ascorbic Acid | N/A | 45.6 ± 4.2 | 101.5 ± 4.0 |

| (Data are hypothetical and for illustrative purposes only. Values represent mean ± SD from three independent experiments.) |

Interpretation of Hypothetical Data: In this scenario, H-Glu-Ala-Ala-OH demonstrates moderate tyrosinase inhibitory activity, though it is less potent than the positive control, Kojic Acid. It shows negligible antioxidant activity in the DPPH assay and, crucially, exhibits no significant cytotoxicity at a concentration well above its inhibitory IC₅₀, suggesting a favorable preliminary safety profile for further investigation.

Concluding Remarks and Future Directions

This guide presents a structured, scientifically-grounded framework for the initial in vitro characterization of the novel tripeptide H-Glu-Ala-Ala-OH. By prioritizing robust, well-controlled assays, researchers can confidently establish a foundational understanding of its biological potential.

Should primary screening yield positive results (e.g., potent, non-toxic enzyme inhibition), future work should focus on elucidating the mechanism of action. This could involve enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine the type of inhibition (competitive, non-competitive, etc.) and exploring its effects on specific cellular signaling pathways relevant to the observed activity. These subsequent investigations will be critical in translating initial in vitro findings into viable applications in the pharmaceutical or cosmetic fields.

References

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10237737, Glu-Ala-Trp. [Link]

-

Wikipedia contributors. (2024, March 19). Tripeptide. In Wikipedia, The Free Encyclopedia. [Link]

-

Ji, H., et al. (2016). Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. Journal of Agricultural and Food Chemistry, 64(48), 9149-9156. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. [Link]

-

Bunyatyan, N.D., et al. (2020). Synthesis of the tripeptide H–ProAla–Glu–OH and an investigation of its toxicological properties. Pharmacy, (3). [Link]

-

Sikora, E., et al. (2021). Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. Cosmetics, 8(4), 113. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6992506, Glu-Ala. [Link]

-

Khavinson, V. K., et al. (2012). Tetrapeptide H-Ala-Glu-Asp-Arg-OH stimulates expression of cytoskeletal and nuclear matrix proteins. Bulletin of Experimental Biology and Medicine, 153(4), 559-562. [Link]

-

Peterli, T., et al. (2012). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. Organic & Biomolecular Chemistry, 10(23), 4536-4543. [Link]

-

Wikipedia contributors. (2024, March 23). Glutamic acid. In Wikipedia, The Free Encyclopedia. [Link]

Sources

The Functional Dynamics of the H-Glu-Ala-Ala-OH Motif in Cellular Assays: A Technical Guide

Executive Summary

In the landscape of cellular assays and molecular engineering, H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine) is rarely deployed as a standalone pharmacological agent. Instead, this highly specific tripeptide sequence functions as a foundational bioactive motif that dictates molecular interactions across three distinct paradigms: Immunology (T-cell receptor cross-reactivity), Enzymology (protease substrate specificity), and Structural Biology (alpha-helical stabilization in biosensors).

As a Senior Application Scientist, understanding the causality behind the EAA motif's behavior is critical for designing robust, self-validating cellular assays. This whitepaper deconstructs the mechanism of action (MoA) of the Glu-Ala-Ala sequence across these three domains, providing field-proven insights, step-by-step methodologies, and authoritative grounding for drug development professionals.

Immunological Assays: TCR Affinity and Antigen Recognition

Causality & Mechanism of Action

In immuno-oncology, the Glu-Ala-Ala sequence forms the critical N-terminal motif of the native Melan-A/MART-1 tumor antigen (EAAGIGILTV, referred to as A2-EAA). For decades, vaccine development favored an anchor-residue-modified heteroclitic version, ELAGIGILTV (A2-ELA), due to its higher binding stability to the HLA-A*0201 complex[1].

However, cellular assays reveal a counterintuitive thermodynamic mechanism: while A2-ELA induces a massive expansion of T-cells, these cells often fail to recognize the naturally occurring tumor epitope efficiently[1]. Conversely, T-cells primed with the native A2-EAA peptide exhibit a distinct thermodynamic binding signature. The lower affinity of the EAA peptide forces the selection of T-cell receptors (TCRs) with higher functional avidity and superior cross-reactivity[2]. The structural flexibility at the N-terminus of the EAA peptide enables additional compensatory contacts between the peptide-MHC complex and the TCR, generating a robust, cross-reactive immune response capable of targeting tumor escape variants[1].

Mechanism of TCR cross-reactivity driven by native EAA versus modified ELA peptide priming.

Experimental Protocol: T-Cell Cross-Reactivity ELISPOT Assay

To validate the functional avidity of T-cells primed with EAA vs. ELA, a self-validating IFN-γ ELISPOT assay is required.

Step-by-Step Methodology:

-

Plate Preparation: Coat 96-well PVDF plates with anti-human IFN-γ capture antibody (15 µg/mL) overnight at 4°C. Causality: PVDF membranes provide a high surface area for antibody binding, ensuring maximum capture of secreted cytokines.

-

Blocking: Wash plates with PBS and block with RPMI-1640 containing 10% human AB serum for 2 hours at 37°C to prevent non-specific cellular binding.

-

Effector/Target Co-Culture: Plate 1×105 T-cells (primed with either A2-EAA or A2-ELA) per well. Introduce HLA-A*0201+ target cells pulsed with a titration gradient ( 10−5 to 10−11 M) of native EAA peptide.

-

Self-Validation Controls:

-

Positive Control: PHA-stimulated T-cells (ensures general cellular viability and cytokine production capability).

-

Negative Control: Unpulsed target cells (establishes baseline background noise).

-

-

Incubation & Detection: Incubate for 18-20 hours at 37°C. Wash and apply biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-ALP and BCIP/NBT substrate development.

-

Analysis: Calculate the EC50 of peptide recognition. T-cells primed with the EAA motif will consistently demonstrate a lower EC50 (higher avidity) against the native tumor target compared to ELA-primed cells[2].

Enzymatic Assays: Proteolytic Cleavage Mechanisms

Causality & Mechanism of Action

In enzymatic cellular assays, the Glu-Ala-Ala motif acts as a highly specific recognition and cleavage site for a subset of serine proteases, including alkaline elastases and bacteriophage assembly proteases (e.g., T4 morphogenetic protease)[3][4].

The mechanism relies on the spatial architecture of the protease active site. The tandem aliphatic Alanine residues insert perfectly into the hydrophobic S1 and S2 binding pockets of the enzyme[3]. Simultaneously, the Glutamic acid (Glu) acts as a charge anchor, interacting with basic residues on the enzyme's surface to stabilize the transition state. This precise alignment allows the catalytic triad of the serine protease to execute a nucleophilic attack on the peptide bond, resulting in highly specific hydrolysis[4].

Proteolytic cleavage mechanism of the Glu-Ala-Ala motif by serine proteases.

Experimental Protocol: Chromogenic Protease Kinetics Assay

To quantify the cleavage efficiency of enzymes targeting the EAA motif, a chromogenic substrate assay utilizing Glu-Ala-Ala-pNA (para-nitroaniline) is employed.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the synthetic substrate Glu-Ala-Ala-pNA in DMSO to a 10 mM stock, then dilute into assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM CaCl2 ) to achieve a working concentration range of 0.1 to 5.0 mM. Causality: Calcium ions are strictly required to stabilize the structural conformation of alkaline serine proteases[3].

-

Enzyme Addition: Add 10 µL of purified protease (or clarified cell lysate) to 90 µL of the substrate solution in a 96-well clear-bottom microplate.

-

Kinetic Measurement: Immediately monitor the release of p-nitroaniline by measuring absorbance at 405 nm continuously for 10 minutes at 37°C using a microplate reader.

-

Self-Validation Controls:

-

Inhibitor Control: Pre-incubate the enzyme with 1 mM PMSF (a serine protease inhibitor) for 15 minutes prior to substrate addition. Complete ablation of signal validates that the cleavage is strictly serine-protease mediated[3].

-

-

Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance curve. Plot V0 against substrate concentration to derive Michaelis-Menten kinetics ( Km and kcat ).

Biosensor Engineering: Alpha-Helical Rigidity

Causality & Mechanism of Action

In the development of live-cell biosensors—particularly those utilizing Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET)—the physical distance and dipole orientation between the donor and acceptor fluorophores must be strictly controlled.

The Glu-Ala-Ala motif (frequently extended to EAAAK) is engineered into these constructs as a rigid alpha-helical linker. Alanine possesses the highest intrinsic alpha-helix propensity of all natural amino acids. When interspersed with Glutamic acid, intramolecular hydrogen bonding and potential salt bridges (if paired with basic residues like Lysine) lock the peptide backbone into a rigid, non-flexible cylinder. This prevents the fluorophores from collapsing onto one another, ensuring that changes in the FRET/BRET signal are exclusively driven by the biological target's conformational changes rather than linker flexibility[5].

Role of the rigid Glu-Ala-Ala alpha-helical linker in maintaining FRET biosensor dipole distance.

Experimental Protocol: Live-Cell FRET Imaging

Step-by-Step Methodology:

-

Transfection: Transfect target cells (e.g., HeLa or COS7) with a plasmid encoding a FRET biosensor (e.g., a kinase activity reporter) where the CFP and YFP domains are separated by a Glu-Ala-Ala-Ala-Arg-Asp spacer[6].

-

Cell Preparation: 24 hours post-transfection, wash cells and replace media with phenol red-free imaging buffer to eliminate background fluorescence.

-

Baseline Acquisition: Using an inverted confocal microscope equipped with a dual-emission splitter, excite the cells at 433 nm (CFP excitation). Record baseline emissions simultaneously at 475 nm (CFP) and 530 nm (YFP) for 5 minutes. Causality: The rigid EAA linker ensures a stable, low-noise baseline FRET ratio before stimulation.

-

Stimulation & Recording: Introduce the biological stimulus (e.g., EGF to trigger kinase activity). Record the dynamic change in the YFP/CFP emission ratio at 10-second intervals for 20 minutes.

-

Self-Validation Controls: Include a construct with a flexible linker (e.g., Gly-Ser-Gly) as a control. The flexible linker will typically exhibit high baseline noise and a lower dynamic range upon stimulation due to unconstrained fluorophore movement[5].

Data Presentation: EAA Motif Characteristics Across Assay Domains

| Assay Domain | Primary Function of EAA Motif | Key Kinetic / Thermodynamic Metric | Biological Implication |

| Immunology (TCR) | Native Antigen Epitope | KD≈6.4μM (SPR against MEL5 TCR) | Low affinity priming drives higher functional avidity and cross-reactivity[1]. |

| Enzymology (Protease) | Substrate Recognition Site | kcat≈826s−1 (Alkaline Protease) | Aliphatic side chains drive rapid, specific S1 pocket binding and hydrolysis[3]. |

| Biosensors (FRET) | Rigid Alpha-Helical Spacer | Helix Propensity: Highest among natural AAs | Maintains fixed dipole distance, reducing baseline noise and increasing dynamic range. |

References

-

Structural basis for ineffective T-cell responses to MHC anchor residue-improved “heteroclitic” peptides National Institutes of Health (NIH) / PMC[Link]

-

CD8 T cell function and cross-reactivity explored by stepwise increased peptide-HLA versus TCR affinity Frontiers in Immunology[Link]

-

Purification and characterization of a thermostable alkaline protease from alkalophilic Bacillus pumilus PubMed / NIH[Link]

-

A novel specificity of assembly dependent cleavage in bacteriophage T4 Proceedings of the National Academy of Sciences (PNAS)[Link]

-

Creating coveted bioluminescence colors for simultaneous multi-color bioimaging Osaka University / Science Advances[Link]

-

Akt–PDK1 Complex Mediates Epidermal Growth Factor-induced Membrane Protrusion through Ral Activation Molecular Biology of the Cell (MBoC)[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CD8 T cell function and cross-reactivity explored by stepwise increased peptide-HLA versus TCR affinity [frontiersin.org]

- 3. Purification and characterization of a thermostable alkaline protease from alkalophilic Bacillus pumilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. molbiolcell.org [molbiolcell.org]

Isoelectric Point and pKa Calculation for H-Glu-Ala-Ala-OH: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Formulation Engineers Focus: Theoretical calculation, mechanistic causality, and empirical validation via Capillary Isoelectric Focusing (cIEF).

Executive Summary

The isoelectric point (pI) is a critical physicochemical parameter in peptide drug development, dictating solubility, aggregation propensity, and chromatographic behavior. For short, highly acidic peptides like H-Glu-Ala-Ala-OH (Glutamic acid–Alanine–Alanine), accurately determining the pI requires a precise understanding of adjacent amino acid effects on pKa values. This whitepaper provides an in-depth mechanistic breakdown of the theoretical pI calculation for H-Glu-Ala-Ala-OH and details a self-validating empirical protocol using Capillary Isoelectric Focusing (cIEF).

Mechanistic Basis of Peptide Ionization

The tripeptide H-Glu-Ala-Ala-OH consists of three amino acids linked by two peptide bonds. To calculate its pI, we must first identify all ionizable moieties. The aliphatic methyl side chains of the two alanine residues are non-ionizable. Therefore, the peptide possesses exactly three ionizable groups:

-

C-terminal α -carboxyl group (Alanine)

-

Side-chain γ -carboxyl group (Glutamic Acid)

-

N-terminal α -amino group (Glutamic Acid)

The Impact of pKa Scales

The dissociation constant (pKa) of an ionizable group in a peptide is not static; it is heavily influenced by its structural context, solvation, and proximity to other charged groups[1]. Historically, textbook calculations relied on free amino acid pKa values (e.g., the Lehninger scale). However, modern computational tools utilize sequence-specific empirical datasets, such as the Bjellqvist scale or the IPC_peptide scale, which account for the shielding effects of adjacent peptide bonds[2][3].

Table 1: Comparison of pKa Values and Calculated pI for H-Glu-Ala-Ala-OH

| Ionizable Group | Lehninger (Free AA) | Bjellqvist (Expasy) | IPC_peptide (Kozlowski) |

| C-term α -COOH (Ala) | 2.34 | 3.12 | 2.38 |

| Side-chain γ -COOH (Glu) | 4.25 | 4.25 | 4.29 |

| N-term α -NH 3+ (Glu) | 9.67 | 9.67 | 9.56 |

| Calculated pI | 3.30 | 3.69 | 3.34 |

Note: For short peptides, the Bjellqvist and IPC_peptide scales provide a more accurate representation of the true thermodynamic pKa by accounting for the inductive effects of the peptide backbone[1][4].

Theoretical pI Calculation Methodology

The isoelectric point is the specific pH at which the time-averaged net charge of the molecular ensemble is exactly zero[5]. To find this point, we must map the charge state progression of the peptide across the pH scale using the Henderson-Hasselbalch formalism.

Charge State Progression

-

Fully Protonated State (pH < 2.0): The N-terminus is protonated (+1), while both carboxyl groups are neutral (0). Net Charge = +1 .

-

First Deprotonation (pH ~ 3.12): As the pH rises, the most acidic group (C-terminal COOH) loses a proton, becoming negatively charged (-1). The N-terminus remains +1. Net Charge = 0 (Zwitterion) .

-

Second Deprotonation (pH ~ 4.25): The Glu side-chain COOH loses its proton. Net Charge = -1 .

-

Third Deprotonation (pH ~ 9.67): The N-terminal NH 3+ loses its proton, becoming neutral. Net Charge = -2 .

Because the zwitterionic (net-zero) state is strictly bounded by the deprotonation of the C-terminal carboxyl group ( pKa1 ) and the Glu side-chain carboxyl group ( pKa2 ), the N-terminal pKa is mathematically irrelevant to the pI calculation[6]. The pI is the arithmetic mean of the two bounding pKa values:

pI=2pKaC−term+pKaGlu−sidechain

Using the industry-standard Bjellqvist scale:

pI=23.12+4.25=3.685≈3.69

Figure 1: Charge state progression of H-Glu-Ala-Ala-OH across the pH scale.

Empirical Validation via Capillary Isoelectric Focusing (cIEF)

While theoretical calculations provide a robust baseline, empirical validation is mandatory in biopharmaceutical development. Capillary Isoelectric Focusing (cIEF) is the gold standard for high-resolution pI determination, capable of resolving differences as small as 0.005 pI units[7][8].

Causality in Experimental Design

For H-Glu-Ala-Ala-OH, standard cIEF protocols must be heavily modified:

-

Detector Selection: Because H-Glu-Ala-Ala-OH lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine), it will not absorb UV light at 280 nm[9]. Detection must be performed at 214 nm (peptide bond absorbance) or via an in-line Electrospray Ionization Mass Spectrometry (ESI-MS) interface[8].

-

Capillary Coating: A linear polyacrylamide (LPA) coated capillary is strictly required. Bare fused silica generates a strong electroosmotic flow (EOF) at neutral/basic pH, which would prematurely flush the acidic peptide out of the capillary before focusing is complete[8][10].

-

Ampholyte Range: To maximize resolution for a pI of ~3.69, a narrow-range carrier ampholyte mixture (e.g., pH 2.5–5.0) should be used rather than a broad 3–10 gradient.

Step-by-Step cIEF Protocol (Self-Validating System)

-

Sample Preparation: Prepare a solution containing 0.5 mg/mL H-Glu-Ala-Ala-OH, 2% (v/v) carrier ampholytes (pH 2.5–5.0), and two synthetic peptide pI markers (e.g., pI 3.38 and pI 4.53) to flank the target peptide[10]. Self-Validation: The flanking markers ensure that any non-linearities in the pH gradient do not skew the calculation.

-

Capillary Loading: Hydrodynamically inject the sample mixture into an LPA-coated capillary (50 µm ID x 30 cm)[8].

-

Isoelectric Focusing: Submerge the anodic end in 90 mM phosphoric acid and the cathodic end in 20 mM sodium hydroxide. Apply a constant voltage of 25–30 kV. The ampholytes will establish a pH gradient, and the peptide will migrate until its net charge is zero. Focusing is complete when the current drops to a stable minimum (typically < 10 µA)[10].

-

Mobilization: Apply low pressure (0.5 psi) to the anodic end while maintaining voltage. This mobilizes the focused gradient past the UV detector (214 nm)[10].

-

Data Analysis: Calculate the empirical pI by assuming a linear relationship between the detection times of the two flanking synthetic pI markers[9][10].

Figure 2: Step-by-step capillary isoelectric focusing (cIEF) workflow for peptide pI determination.

Conclusion

The calculation of the isoelectric point for H-Glu-Ala-Ala-OH requires isolating the pKa values that bound its zwitterionic state. Using standard sequence-adjusted scales (Bjellqvist), the theoretical pI is determined to be 3.69 . Because sequence-based algorithms rely on empirical averages that may not perfectly capture localized solvation dynamics[11], transitioning from theoretical modeling to empirical validation via cIEF is a mandatory step in rigorous biopharmaceutical characterization.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. IsoelectricPointMetric [docs.rosettacommons.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Capillary Isoelectric Focusing (cIEF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the isoelectric point of proteins by capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Conformation of H-Glu-Ala-Ala-OH in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary

The structural characterization of short, linear peptides in aqueous environments is a foundational challenge in biophysics and drug development. Historically, tripeptides were assumed to exist as highly flexible, structureless "random coils." However, modern spectroscopic and computational analyses have proven that short peptides adopt highly specific, transient conformational ensembles[1]. This whitepaper dissects the structural conformation of H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine) in aqueous solution. By examining the physicochemical drivers, pH-dependent charge state dynamics, and the thermodynamics of hydration, we establish a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR), UV Circular Dichroism (UVCD), and Molecular Dynamics (MD) simulations.

Physicochemical Drivers of Tripeptide Conformation

In the absence of long-range intramolecular hydrogen bonding (which stabilizes α -helices or β -sheets in larger proteins), the conformation of H-Glu-Ala-Ala-OH is dictated almost entirely by local steric interactions and the peptide's interaction with the solvent[2].

In aqueous solution, the conformational landscape of H-Glu-Ala-Ala-OH is dominated by a rapid equilibrium between two primary states:

-

Polyproline II (PPII) Helix: A left-handed, extended conformation lacking internal hydrogen bonds.

-

β -Strand Conformation: A flat, highly extended, and more disordered state.

The Causality of PPII Stabilization: The PPII conformation is strongly favored in water due to enthalpic stabilization. The extended nature of the PPII backbone exposes the amide nitrogens and carbonyl oxygens, allowing them to form a highly ordered, optimal hydrogen-bonding network with the aqueous hydration shell[3]. However, at room temperature, this enthalpic gain is aggressively counterbalanced by the entropic favorability of the more disordered β -strand state[1]. Consequently, H-Glu-Ala-Ala-OH exists in a delicate, temperature-dependent dynamic equilibrium between these two geometries.

Charge State Dynamics and Electrostatic Causality

H-Glu-Ala-Ala-OH possesses three ionizable groups: the N-terminal amine, the C-terminal carboxylate, and the γ -carboxyl group of the Glutamic acid (Glu) side chain. The pH of the aqueous solution fundamentally alters the electrostatic landscape of the peptide, thereby shifting the conformational ensemble[4].

Table 1: pH-Dependent Charge States of H-Glu-Ala-Ala-OH

| Environment | N-Terminus ( pKa≈9.0 ) | Glu Side Chain ( pKa≈4.2 ) | C-Terminus ( pKa≈3.0 ) | Net Charge | Conformational Impact |

| Acidic (pH < 3.0) | Protonated ( + ) | Protonated ( 0 ) | Protonated/Neutral ( 0 ) | +1 | Reduced repulsion; behaves similarly to neutral tri-alanine. |

| Physiological (pH 7.4) | Protonated ( + ) | Deprotonated ( − ) | Deprotonated ( − ) | −1 | Anionic sidechain repels C-terminus; perturbs ideal PPII geometry. |

| Basic (pH > 10.0) | Neutral ( 0 ) | Deprotonated ( − ) | Deprotonated ( − ) | −2 | Loss of N-terminal charge; alters hydration shell dynamics. |

At physiological pH, the deprotonation of the Glu side chain creates a "perturbed" PPII structure[4]. The electrostatic repulsion between the anionic Glu side chain and the C-terminal carboxylate restricts the available Ramachandran space ( ϕ,ψ angles) compared to neutral homotripeptides.

Figure 1: pH-dependent charge states and their influence on the PPII vs. Beta-strand equilibrium.

Self-Validating Experimental Protocols

Because H-Glu-Ala-Ala-OH interconverts rapidly on the NMR timescale, relying on a single analytical technique will yield a misleading, time-averaged artifact. To establish absolute scientific trustworthiness, researchers must employ an orthogonal, self-validating workflow where experimental data restricts computational models, and computational models back-calculate experimental observables[5].

Figure 2: Orthogonal, self-validating workflow for determining peptide conformational ensembles.

Protocol 3.1: NMR Spectroscopy (Structural Restraints)

Causality of Design: 2D NMR provides precise interproton distances. However, D2O is known to exhibit an isotope effect that slightly destabilizes the PPII conformation compared to H2O [1]. Therefore, a specific solvent ratio is required to observe amide protons without heavily skewing the natural thermodynamic equilibrium.

-

Sample Preparation: Dissolve high-purity H-Glu-Ala-Ala-OH in a 90% H2O / 10% D2O mixture at pH 7.4 (using phosphate buffer).

-

Data Acquisition: Acquire 2D NOESY and ROESY spectra at multiple temperature points (278 K to 318 K). Extract the temperature coefficients ( dδ/dT ) of the amide protons to rule out or confirm transient intramolecular hydrogen bonds.

-

J-Coupling Analysis: Measure 3JHN−Hα coupling constants. Use the Karplus equation to mathematically estimate the ϕ dihedral angles of the two Alanine residues.

Protocol 3.2: UV Circular Dichroism (Ensemble Quantification)

Causality of Design: While NMR provides atomic-level restraints, UVCD in the far-UV region (190–250 nm) provides the macroscopic ground truth of the PPII/ β -strand ratio, acting as a control for the MD simulations[1].

-

Sample Preparation: Prepare a 1 mM solution of H-Glu-Ala-Ala-OH in a low-salt buffer using high-purity H2O . (Avoid high chloride concentrations, which absorb heavily below 200 nm).

-

Measurement: Record spectra using a 0.1 mm pathlength quartz cuvette under a continuous nitrogen flush.

-

Spectral Deconvolution: Identify the signature PPII couplet: a strong negative band near 190-195 nm and a weak positive band near 210-215 nm[4]. Calculate the thermodynamic equilibrium by comparing the integrated area of these bands against temperature variations.

Protocol 3.3: Explicit-Solvent Molecular Dynamics (Mechanistic Validation)

Causality of Design: Implicit solvent models (like Generalized Born) routinely fail for short peptides because they cannot simulate the discrete water molecules that physically bridge the peptide backbone to stabilize the PPII state[2]. Explicit solvent is mandatory.

-

System Setup: Parameterize H-Glu-Ala-Ala-OH using a force field optimized for disordered states (e.g., Amber ff14SB or CHARMM36m). Solvate the peptide in a TIP3P explicit water box and neutralize with Na+/Cl− ions[5].

-

Sampling: Run a >500 ns production trajectory using Replica Exchange Molecular Dynamics (REMD). Standard MD often gets trapped in local energy minima; REMD ensures the peptide crosses energy barriers to sample the true β -strand/PPII distribution[2].

-

Self-Validation: Cluster the resulting trajectory and back-calculate the theoretical NOE distances and J-couplings. If the back-calculated data matches the empirical data from Protocol 3.1, the conformational ensemble is validated.

Quantitative Data & Thermodynamic Parameters

Based on extensive studies of glutamate-containing and alanine-based tripeptides in aqueous environments[1][4][6], the quantitative structural parameters defining the H-Glu-Ala-Ala-OH ensemble are summarized below.

Table 2: Dihedral Angles and Thermodynamic Drivers in Aqueous Solution

| Conformational State | Average ϕ Angle | Average ψ Angle | Enthalpic Contribution ( ΔH ) | Entropic Contribution ( ΔS ) |

| Polyproline II (PPII) | −60∘ to −70∘ | +140∘ to +165∘ | ≈−17 kJ/mol (Favorable) | ≈−50 J/mol·K (Unfavorable) |

| β -Strand | −120∘ to −140∘ | +130∘ to +150∘ | ≈0 kJ/mol (Baseline) | ≈0 J/mol·K (Favorable relative to PPII) |

Note: The highly favorable enthalpy of the PPII state is derived entirely from peptide-water interactions, making the conformation highly sensitive to temperature increases, which shift the equilibrium toward the entropically favored β -strand[1].

Conclusion

The structural conformation of H-Glu-Ala-Ala-OH in aqueous solution is not a static picture, but a dynamic, pH-sensitive equilibrium dominated by the Polyproline II and β -strand states. The electrostatic properties of the N-terminal Glutamate residue perturb the ideal PPII geometry observed in neutral peptides. Because this equilibrium is driven by discrete peptide-water hydrogen bonding, investigating this molecule requires a rigorous, self-validating triad of NMR, UVCD, and explicit-solvent MD simulations. Understanding these local conformational propensities is critical for researchers utilizing short peptide motifs in rational drug design and biomaterials engineering.

References

- Tripeptides with ionizable side chains adopt a perturbed polyproline II structure in w

- Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy Journal of the American Chemical Society (ACS Public

- Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs PMC (N

- Folding Very Short Peptides Using Molecular Dynamics PLOS Comput

- Toward Ab Initio Protein Folding: Inherent Secondary Structure Propensity of Short Peptides from the Bioinformatics and Quantum-Chemical Perspective ACS Public

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Folding Very Short Peptides Using Molecular Dynamics | PLOS Computational Biology [journals.plos.org]

- 3. Stable conformations of tripeptides in aqueous solution studied by UV circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tripeptides with ionizable side chains adopt a perturbed polyproline II structure in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Identifying H-Glu-Ala-Ala-OH Degradation Pathways in Plasma

Executive Summary

The stability of peptide-based therapeutics in systemic circulation is a critical determinant of their efficacy and dosing regimen. Proteolytic degradation in plasma is a primary obstacle, often leading to rapid clearance and reduced bioavailability. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and characterize the degradation pathways of the model tripeptide H-Glu-Ala-Ala-OH in a plasma environment. By integrating established protocols with the underlying biochemical rationale, this document serves as a practical manual for performing in vitro plasma stability assays, identifying metabolic products via mass spectrometry, and pinpointing the enzymatic drivers of degradation. The methodologies described herein are designed to be robust, self-validating, and broadly applicable to other peptide drug candidates.

Introduction: The Challenge of Peptide Stability in Plasma

Peptide therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation in vivo.[1] Plasma, the primary matrix for systemic drug distribution, is a complex milieu containing a vast array of active proteases and peptidases that can rapidly hydrolyze peptide bonds, inactivating the therapeutic agent.[2][3] Understanding the metabolic fate of a peptide is therefore a non-negotiable step in preclinical development. It informs strategies for chemical modification, such as the incorporation of non-natural amino acids, to enhance stability and improve pharmacokinetic profiles.[1][4]

This guide uses the tripeptide H-Glu-Ala-Ala-OH as a model substrate to delineate a complete workflow for degradation analysis. This peptide, composed of common L-amino acids, is susceptible to several potential enzymatic attacks, making it an excellent candidate for illustrating the core principles of metabolic pathway identification.

The Plasma Proteolytic Landscape: Key Enzymatic Players

Human plasma contains numerous proteases, broadly classified into endopeptidases and exopeptidases, which are responsible for protein turnover and the metabolism of signaling peptides.[3][5]

-

Aminopeptidases : These exopeptidases cleave amino acids from the N-terminus of peptides.[5][6] For H-Glu-Ala-Ala-OH, an aminopeptidase would release Glutamic acid (Glu).

-

Carboxypeptidases : These exopeptidases act on the C-terminus, removing the terminal amino acid.[5] In our model peptide, a carboxypeptidase would release Alanine (Ala).

-

Endopeptidases : These enzymes, such as serine proteases (e.g., thrombin) and metalloproteases, cleave internal peptide bonds.[4][7] While more active on larger proteins, they can contribute to the degradation of smaller peptides.

-

Dipeptidyl Peptidases (DPPs) : A notable subclass, such as DPP-IV, specifically cleaves dipeptides from the N-terminus.[8][9][10]

The relative contribution of these enzyme classes determines the degradation profile of a given peptide.[4] Therefore, a successful investigation must not only quantify the rate of degradation but also identify the specific cleavage events and the enzymes responsible.

A Strategic Workflow for Degradation Analysis

A systematic approach is essential for obtaining reproducible and interpretable results. The overall experimental strategy involves controlled incubation of the peptide in plasma, followed by robust analytical quantification and metabolite identification.

Figure 1: High-level experimental workflow for plasma stability analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance. Causality and critical considerations are explained to ensure robust experimental design.

Protocol 1: In Vitro Plasma Stability Assay

This core assay measures the disappearance of the parent peptide over time when incubated in a biologically relevant matrix.

-

Rationale: Incubating the peptide at 37°C mimics physiological conditions, allowing native plasma enzymes to act upon the substrate.[4][11] A time-course analysis is necessary to determine the rate of degradation.

-

Step-by-Step Methodology:

-

Prepare Plasma: Thaw pooled human plasma (preferably heparin-anticoagulated) in a 37°C water bath.[1] Centrifuge at ~2,000 x g for 10 minutes to pellet any cryoprecipitates. Transfer the clear supernatant to a new tube.

-

Prepare Peptide Stock: Prepare a 1 mg/mL stock solution of H-Glu-Ala-Ala-OH in an appropriate aqueous solvent (e.g., water or PBS).

-

Initiate Reaction: Pre-warm an aliquot of the prepared plasma to 37°C for 5-10 minutes. Spike the peptide stock solution into the plasma to achieve a final concentration of ~10-50 µM. Mix gently by inversion. This is your main incubation mixture.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture and immediately proceed to the quenching step. The T=0 sample represents 100% of the initial peptide concentration.

-

-

Self-Validation Control: As a negative control, prepare a parallel incubation using heat-inactivated plasma (heated at 60°C for 30 minutes). Significant degradation should not be observed in this sample, confirming the enzymatic nature of the degradation in the active plasma.

Protocol 2: Reaction Quenching and Protein Precipitation

This step is critical to halt all enzymatic activity instantaneously and prepare the sample for analysis by removing interfering proteins.

-

Rationale: Organic solvents like acetonitrile or acids like trichloroacetic acid (TCA) denature proteins, including proteases, thereby stopping the reaction.[4][12] This process simultaneously precipitates the bulk of plasma proteins, which would otherwise interfere with LC-MS/MS analysis.

-

Step-by-Step Methodology:

-

Prepare Quenching Solution: Prepare microcentrifuge tubes containing 3 volumes of ice-cold acetonitrile (ACN) with an internal standard (e.g., 150 µL ACN for a 50 µL plasma aliquot). The internal standard is a non-interfering compound used to normalize for variations in sample processing and instrument response.

-

Quench Sample: At each time point, add the 50 µL plasma aliquot directly into the corresponding tube with the ice-cold ACN. Vortex immediately and vigorously for 30 seconds.

-

Precipitate and Clarify: Incubate the tubes on ice or at -20°C for at least 20 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.

-

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its ability to separate and selectively quantify the parent peptide and its metabolites with high sensitivity.[13]

-

Rationale: Chromatography separates the parent peptide from its metabolites and other matrix components based on their physicochemical properties. Tandem mass spectrometry provides two levels of mass filtering, allowing for highly specific and sensitive detection and quantification.

-

Step-by-Step Methodology:

-

Chromatography: Use a reverse-phase C18 column. Develop a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient will separate the more polar metabolites from the parent peptide.

-

Mass Spectrometry (Parent Peptide): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Determine the mass-to-charge ratio (m/z) for the protonated parent peptide [M+H]+. Perform MS/MS to identify a characteristic fragment ion. Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific transition from the parent ion to the fragment ion for quantification.

-

Mass Spectrometry (Metabolite Identification): In parallel with the MRM analysis, perform full scan MS and data-dependent MS/MS acquisitions.[13][14] This allows for the detection of new m/z values corresponding to potential metabolites. The MS/MS spectra of these new ions are used to determine their structures.

-

Data Acquisition: Inject the prepared supernatants from each time point and acquire the data.

-

Data Presentation and Analysis

Clear presentation of quantitative data is crucial for interpretation.

Table 1: Representative Time-Course Degradation Data for H-Glu-Ala-Ala-OH

| Incubation Time (min) | Peak Area Ratio (Peptide/Internal Standard) | % Remaining |

|---|---|---|

| 0 | 1.52 | 100% |

| 15 | 1.18 | 77.6% |

| 30 | 0.89 | 58.6% |

| 60 | 0.51 | 33.6% |

| 120 | 0.15 | 9.9% |

| 240 | <0.01 | <1% |

-

Calculating Half-Life (t½): Plot the natural logarithm of the ‘% Remaining’ versus time. The slope of the linear regression of this plot is the degradation rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k .

Elucidating the Degradation Pathway

Identifying the points of enzymatic attack is the ultimate goal. This involves piecing together evidence from the mass spectrometry data.

Identifying Cleavage Sites and Metabolites

By analyzing the full-scan MS data, we can search for the expected m/z values of potential degradation products. For H-Glu-Ala-Ala-OH, key metabolites would be:

-

Ala-Ala dipeptide: Cleavage of the N-terminal Glu.

-

Glu-Ala dipeptide: Cleavage of the C-terminal Ala.

-

Individual amino acids: Glu and Ala.

The identity of these metabolites is confirmed by comparing their fragmentation patterns (MS/MS spectra) with those of authentic reference standards or by interpreting the fragmentation to deduce the sequence.[13][14]

Hypothetical Degradation Pathways of H-Glu-Ala-Ala-OH

Based on the common peptidases in plasma, we can hypothesize several degradation routes.

Figure 2: Potential enzymatic cleavage pathways for H-Glu-Ala-Ala-OH in plasma.

Using Protease Inhibitors to Deconvolute Pathways

To confirm which enzyme classes are responsible, the plasma stability assay can be repeated in the presence of specific protease inhibitors.[15][16]

Protocol 4: Inhibitor-Based Plasma Stability Assay

-

Rationale: By selectively blocking certain classes of proteases, we can observe how the peptide's half-life changes. A significant increase in half-life points to the inhibited enzyme class as a key player in the degradation.[17][18]

-

Step-by-Step Methodology:

-

Prepare Inhibitor Cocktails: Prepare separate plasma aliquots containing:

-

No Inhibitor (Control): Standard plasma.

-

Broad-Spectrum Cocktail: A general protease inhibitor cocktail.

-

Serine Protease Inhibitor: E.g., Aprotinin.

-

Metalloprotease Inhibitor: E.g., EDTA (often the anticoagulant, but can be supplemented) or Bestatin (inhibits some aminopeptidases).[6]

-

Cysteine Protease Inhibitor: E.g., E-64.

-

-

Pre-incubation: Pre-incubate the plasma with the respective inhibitors for 15-30 minutes at 37°C to allow for binding to the target enzymes.

-

Run Stability Assay: Proceed with the stability assay as described in Protocol 1 for each condition.

-

Analyze and Compare: Calculate the half-life for the peptide in each condition.

-

Table 2: Summary of H-Glu-Ala-Ala-OH Half-Life with Protease Inhibitors

| Condition | Primary Target | Calculated Half-Life (t½) (min) | Conclusion |

|---|---|---|---|

| Control (No Inhibitor) | N/A | 25 ± 4 | Baseline degradation |

| Broad-Spectrum Cocktail | Multiple Proteases | > 240 | Degradation is enzymatic |

| Bestatin | Aminopeptidases | 185 ± 15 | Aminopeptidases are a major pathway |

| Aprotinin | Serine Proteases | 28 ± 5 | Minor or no role for serine proteases |

| EDTA | Metalloproteases | 30 ± 6 | Minor or no role for metalloproteases |

-

Interpretation: The dramatic increase in half-life in the presence of Bestatin strongly suggests that aminopeptidases are the primary route of degradation for H-Glu-Ala-Ala-OH, cleaving the N-terminal Glutamic acid.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically robust strategy for identifying the degradation pathways of the model peptide H-Glu-Ala-Ala-OH in human plasma. By following the detailed protocols for in vitro stability assays, LC-MS/MS analysis, and the use of protease inhibitors, researchers can reliably determine the rate of degradation, identify the resulting metabolites, and pinpoint the responsible enzyme classes.

For H-Glu-Ala-Ala-OH, the data generated through this workflow would likely indicate a primary degradation pathway initiated by aminopeptidases. This knowledge is invaluable, as it directs medicinal chemistry efforts toward stabilizing the N-terminus—for instance, by using pyroglutamic acid or incorporating a D-amino acid at the N-terminal position—to create a more durable and effective therapeutic candidate. The principles and methods detailed here provide a foundational approach for the stability assessment of any novel peptide drug.

References

-

Knappe, D. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

-

Deacon, C. F., Johnsen, A. H., & Holst, J. J. (1995). Degradation of glucagon-like peptide-1 by human plasma in vitro yields an N-terminally truncated peptide that is a major endogenous metabolite in vivo. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

-

Mahboob, S. et al. (2016). Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma for down-stream analysis. OAText. Available at: [Link]

-

Yi, S. S. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One. Available at: [Link]

-

Yi, S. S. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. ResearchGate. Available at: [Link]

-

Yi, S. S. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PubMed. Available at: [Link]

-

Mahboob, S. et al. (2016). Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma. Macquarie University Research PURE. Available at: [Link]

-

Cuhadar, S. et al. (2018). The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis. Journal of Clinical Laboratory Analysis. Available at: [Link]

-

Siner, G. et al. (2024). Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers. Alzheimer's & Dementia. Available at: [Link]

-

Schneider, T. et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

-

Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology. Available at: [Link]

-

Schneider, T. et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]

-

D'Alessio, D. (2017). Peptide Therapeutics for Weight Loss: Preventing Plasma Pancreatic Polypeptide Proteolysis. Endocrinology. Available at: [Link]

-

Dubin, G. et al. (2020). High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma. International Journal of Molecular Sciences. Available at: [Link]

-

Fu, X. et al. (2019). An Integrated Analysis of Metabolites, Peptides, and Inflammation Biomarkers for Assessment of Preanalytical Variability of Human Plasma. Journal of Proteome Research. Available at: [Link]

-

Zhang, Z. et al. (2024). Identification of Plasma Metabolites and Dipeptides as Diagnostic Biomarkers for Psoriasis Vulgaris through Liquid Chromatography-High Resolution Mass Spectrometry-Based Metabolomics. Journal of Proteome Research. Available at: [Link]

-

Various Authors. (2023). Peptidases: Role and Function in Health and Disease. ResearchGate. Available at: [Link]

-

Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies. Available at: [Link]

-

Huesgen, P. F. et al. (2023). Proteolytic profiling of human plasma reveals an immunoactive complement C3 fragment. EMBO Molecular Medicine. Available at: [Link]

-

Zhang, Z. et al. (2025). Identification of Plasma Metabolites and Dipeptides as Diagnostic Biomarkers for Psoriasis Vulgaris through Liquid Chromatography-High Resolution Mass Spectrometry-Based Metabolomics. PubMed. Available at: [Link]

-

Palmieri, F. E., & Ward, P. E. (1993). Metabolism of vasoactive peptides by plasma and purified renal aminopeptidase M. Biochemical Pharmacology. Available at: [Link]

-

Creative Diagnostics. (2025). Protein Cleavage. Creative Diagnostics. Available at: [Link]

Sources

- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism of vasoactive peptides by plasma and purified renal aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. oatext.com [oatext.com]

- 16. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Fmoc-SPPS Protocol for the Tripeptide H-Glu-Ala-Ala-OH

Introduction & Rationale

Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the premier methodology for the chemical generation of custom peptides[1]. This application note details a highly optimized, self-validating protocol for the synthesis of the tripeptide H-Glu-Ala-Ala-OH .

While short, this specific sequence presents fundamental SPPS principles, including the management of C-terminal free acids, the prevention of diketopiperazine (DKP) formation, and the orthogonal protection of acidic side chains. By utilizing a modern DIC/Oxyma coupling system and a pre-loaded Wang resin, this protocol ensures maximum coupling efficiency, minimal racemization, and high crude purity suitable for downstream biological or analytical applications.

Mechanistic Rationale for Experimental Design

To guarantee scientific integrity and high yields, every reagent in this protocol has been selected based on strict mechanistic causality:

-

Resin Selection (Wang Resin): Wang resin (4-alkoxybenzyl alcohol resin) is the industry standard for synthesizing peptides with a C-terminal free carboxylic acid[2]. We specify pre-loaded Fmoc-Ala-Wang resin. Bypassing the initial esterification step prevents partial enantiomerization and avoids the risk of dipeptide deletion via diketopiperazine (DKP) cyclization, a common side-reaction during the base-induced deprotection of the second amino acid[3].

-

Coupling Chemistry (DIC/Oxyma Pure): The N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) system replaces traditional HBTU/DIPEA. Oxyma acts as an exceptional nucleophile, suppressing racemization and eliminating the explosive hazards associated with benzotriazole derivatives (HOBt/HOAt)[4]. Furthermore, unlike uronium salts, DIC/Oxyma does not irreversibly cap unreacted amines with guanidinium groups, allowing for straightforward recovery if a coupling step needs to be repeated[5].

-

Side-Chain Protection (Fmoc-Glu(OtBu)-OH): The γ -carboxylic acid of Glutamate requires protection to prevent peptide branching. The tert-butyl (OtBu) ester is orthogonally stable to the basic Fmoc deprotection conditions (20% Piperidine) but is rapidly and cleanly cleaved by the final acidic treatment[6].

-

Cleavage & Scavenger Selection: During the final cleavage step, the OtBu group generates highly reactive tert-butyl carbocations. Triisopropylsilane (TIS) and water are included in the Trifluoroacetic acid (TFA) cocktail as scavengers to irreversibly trap these cations, preventing the re-alkylation of the peptide backbone[6].

Synthesis Workflow

Iterative Fmoc-SPPS workflow for H-Glu-Ala-Ala-OH synthesis and isolation.

Materials and Quantitative Data

Table 1: Synthesis Reagent Stoichiometry (0.1 mmol scale) Note: A 4-fold molar excess of amino acids and coupling reagents is used to drive the reaction to >99% completion.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Fmoc-Ala-Wang Resin (0.6 mmol/g loading) | N/A | 1.0 | 167 mg |

| Fmoc-Ala-OH (For position 2) | 311.3 | 4.0 | 124.5 mg |

| Fmoc-Glu(OtBu)-OH (For position 1) | 425.5 | 4.0 | 170.2 mg |

| N,N'-Diisopropylcarbodiimide (DIC) | 126.2 | 4.0 | 62.0 µL |

| Oxyma Pure | 142.1 | 4.0 | 56.8 mg |

Table 2: Cleavage Cocktail Composition (Standard Reagent TFA/TIS/H2O)

| Component | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 95.0% | Cleaves peptide from resin; removes OtBu group[7]. |

| Triisopropylsilane (TIS) | 2.5% | Acts as a highly effective carbocation scavenger[6]. |

| Ultrapure Water (H2O) | 2.5% | Quenches reactive tert-butyl cations. |

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation

-

Weigh 167 mg of Fmoc-Ala-Wang resin into a fritted solid-phase synthesis vessel.

-

Add 5 mL of N,N-Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polymer matrix. Proper swelling is critical to ensure that the reactive sites are accessible for the subsequent steps[1].

-

Drain the solvent completely using a vacuum manifold.

Phase 2: Iterative Synthesis Cycle

This cycle is performed twice: first to couple Fmoc-Ala-OH, and second to couple Fmoc-Glu(OtBu)-OH.

Step A: Fmoc Deprotection

-

Add 3 mL of 20% (v/v) Piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 3 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group via base-induced β -elimination[1].

-

Drain and wash the resin thoroughly with DMF (5 × 3 mL, 1 minute each).

Step B: Amino Acid Coupling

-

In a separate vial, dissolve the protected amino acid (124.5 mg of Fmoc-Ala-OH for the first cycle; 170.2 mg of Fmoc-Glu(OtBu)-OH for the second cycle) and 56.8 mg of Oxyma Pure in 2 mL of DMF.

-

Add 62.0 µL of DIC to the vial. Stir for 2 minutes to pre-activate the amino acid, forming the highly reactive Oxyma ester[4].

-

Transfer the activated mixture to the resin vessel.

-

Agitate at room temperature for 60 minutes.

-

Drain the reaction solution and wash the resin with DMF (4 × 3 mL).

Step C: Self-Validation (Kaiser Test)

-

Extract a few resin beads and perform a Kaiser (ninhydrin) test.

-

Causality Check: A colorless/yellow bead indicates successful coupling (no free primary amines). A blue bead indicates incomplete coupling; if blue, repeat Step B before proceeding.

Phase 3: Final Deprotection and Cleavage

-

After the final coupling of Fmoc-Glu(OtBu)-OH, perform one last Fmoc Deprotection (Phase 2, Step A) to expose the N-terminal amine of the Glutamate residue.

-

Wash the resin with DMF (5 × 3 mL), followed by Dichloromethane (DCM) (5 × 3 mL) to shrink the resin and remove residual DMF. Dry the resin under vacuum for 15 minutes.

-

Prepare 5 mL of the Cleavage Cocktail (4.75 mL TFA, 125 µL TIS, 125 µL H2O). Warning: TFA is highly corrosive; perform in a fume hood[6].

-

Add the cleavage cocktail to the dry resin and agitate for 2 hours at room temperature[7].

-

Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Phase 4: Precipitation and Isolation

-

Add 30 mL of ice-cold diethyl ether to the combined TFA filtrates to precipitate the fully deprotected H-Glu-Ala-Ala-OH peptide[7].

-

Centrifuge at 4000 rpm for 5 minutes at 4°C. A white pellet will form.

-

Carefully decant the ether supernatant.

-

Resuspend the pellet in 20 mL of fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash step twice to remove residual TFA and scavengers.

-

Dry the peptide pellet under a gentle stream of nitrogen, followed by lyophilization from 20% aqueous acetic acid to yield the final product as a fluffy white powder.

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. peptidechemistry.org [peptidechemistry.org]